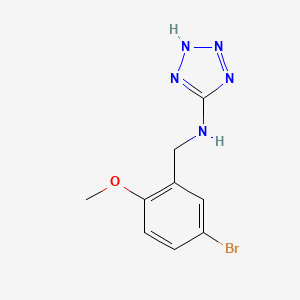![molecular formula C17H11NO6 B5830364 7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is commonly known as Nitrocoumarin and has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of Nitrocoumarin is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Nitrocoumarin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory effects. Nitrocoumarin has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
Nitrocoumarin has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. Nitrocoumarin has been shown to inhibit the activity of COX-2, leading to the reduction of prostaglandin production and inflammation. Nitrocoumarin has also been shown to inhibit the activity of topoisomerase II, leading to the inhibition of DNA replication and repair and the induction of apoptosis in cancer cells. Nitrocoumarin has also been shown to exhibit anti-microbial properties against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrocoumarin has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Nitrocoumarin can be synthesized through various methods, making it readily available for research purposes. Nitrocoumarin is also stable under various conditions, making it suitable for long-term storage and use. However, Nitrocoumarin has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
Nitrocoumarin has several potential future directions, including the development of new anti-inflammatory, anti-cancer, and anti-microbial drugs. Nitrocoumarin can also be used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics. Further research is needed to fully understand the mechanism of action of Nitrocoumarin and its potential applications in various fields.
Métodos De Síntesis
Nitrocoumarin can be synthesized through various methods, including the Knoevenagel condensation reaction, which involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting intermediate is then cyclized to form Nitrocoumarin. Other methods include the Pechmann condensation reaction and the Perkin reaction.
Aplicaciones Científicas De Investigación
Nitrocoumarin has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, Nitrocoumarin has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, Nitrocoumarin has been used as a fluorescent probe to study enzymatic activities and protein-protein interactions. In material science, Nitrocoumarin has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics.
Propiedades
IUPAC Name |
7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c19-15(12-2-1-3-13(8-12)18(21)22)10-23-14-6-4-11-5-7-17(20)24-16(11)9-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCYPLIYVFACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
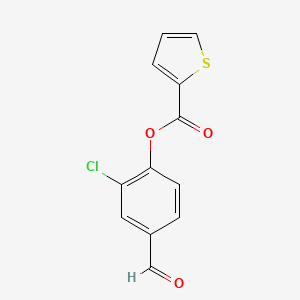
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
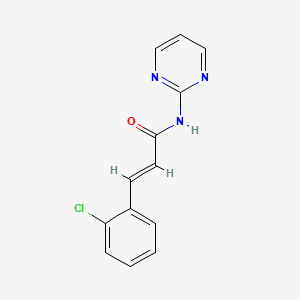
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
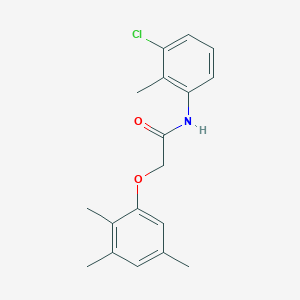
![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)
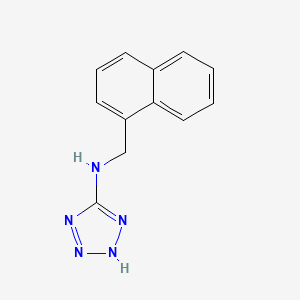
![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)
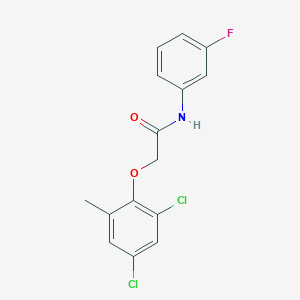
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)
